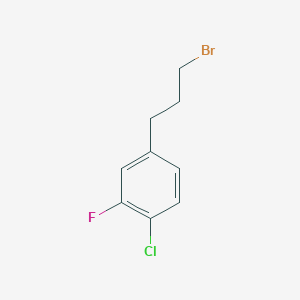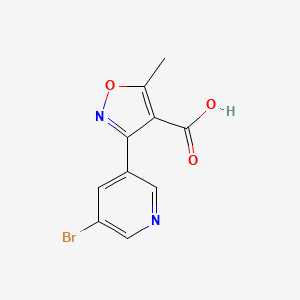
3-(5-Bromo-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid is a heterocyclic compound that features a brominated pyridine ring fused with an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid typically involves the bromination of a pyridine derivative followed by cyclization to form the isoxazole ring. One common method starts with 5-methylnicotinic acid, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield the brominated intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the desired isoxazole ring .
Industrial Production Methods: For large-scale industrial production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the bromination and cyclization steps, reducing the reaction time and minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromopyridine-3-boronic acid
- 3-Bromo-4-phenylisothiazole-5-carboxylic Acid
- 5-Bromo-2-iodopyridine
Comparison: Compared to these similar compounds, 3-(5-Bromo-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid is unique due to the presence of both a brominated pyridine ring and an isoxazole ringThe isoxazole ring, in particular, provides additional stability and reactivity, making it a valuable compound for synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H7BrN2O3 |
|---|---|
Molekulargewicht |
283.08 g/mol |
IUPAC-Name |
3-(5-bromopyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c1-5-8(10(14)15)9(13-16-5)6-2-7(11)4-12-3-6/h2-4H,1H3,(H,14,15) |
InChI-Schlüssel |
QGYKNKMZODXPNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC(=CN=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)

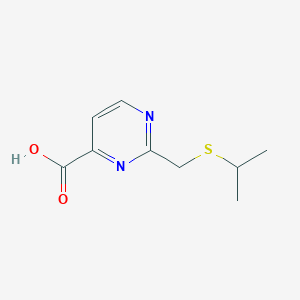
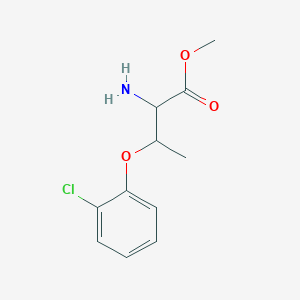

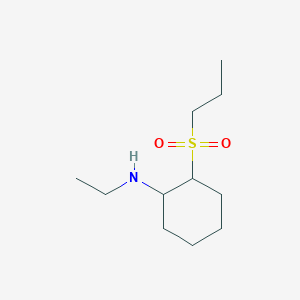
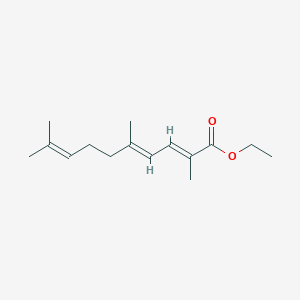
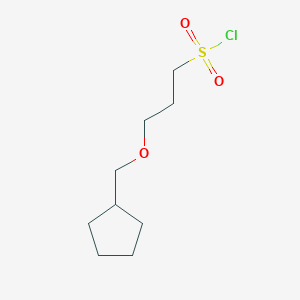
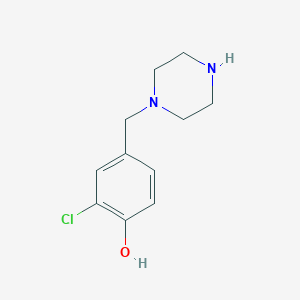
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)
![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)

